(R)-4,5,5-Triphenyloxazolidin-2-one
Overview
Description
(R)-4,5,5-Triphenyloxazolidin-2-one is a chiral oxazolidinone derivative that has been utilized as a chiral auxiliary in various asymmetric syntheses. The structure of oxazolidinones, which includes a five-membered ring containing nitrogen and oxygen atoms, allows for the stabilization of negative charge and thus plays a crucial role in stereoselective reactions .
Synthesis Analysis
The synthesis of related oxazolidin-2-one derivatives often begins with amino acids or their esters. For instance, (R)-4-phenyl-5,5-dimethyl-oxazolidin-2-one is synthesized from d-phenylglycine, showcasing the use of amino acids as starting materials . Similarly, 4-isopropyl-5,5-diphenyloxazolidin-2-one can be prepared from (R)- or (S)-valine ester . The synthesis of oligomers containing oxazolidin-2-one units demonstrates the potential for creating complex structures with controlled conformation, as seen in the synthesis of trans-(4S,5R)-4-carboxybenzyl 5-methyloxazolidin-2-ones .
Molecular Structure Analysis
The molecular structure of oxazolidin-2-ones is characterized by a five-membered ring that can influence the folding and conformation of the molecule. For example, the homo-oligomers of (4R)-(2-oxo-1,3-oxazolidin-4-yl)-acetic acid (D-Oxac) tend to fold into a regular helical structure, which is significant for their potential biological applications . The molecular structure of strongly fluorescent oxazolidinone derivatives has also been determined by X-ray crystallography, providing insights into the stereochemistry of these compounds .
Chemical Reactions Analysis
Oxazolidin-2-ones are versatile intermediates in organic synthesis. They have been used as chiral auxiliaries in conjugate additions, where the stereochemistry of the auxiliary influences the outcome of the reaction . Additionally, they can be modified to enhance their reactivity or stability, as seen in the optimization of Δ-5 desaturase (D5D) inhibitors . The Co(II)-mediated alkylation of oxazolidin-2-ones demonstrates their utility in preparing enantiopure α-substituted glycines .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazolidin-2-ones are influenced by their substituents. For example, the introduction of phenyl groups can affect the melting point, solubility, and crystallization tendency of the compounds . These properties are crucial for the practical application of oxazolidin-2-ones in synthesis, as they determine the ease of purification and recovery of the compounds. The fluorescence properties of oxazolidinone derivatives also highlight the potential for their use in materials science and as probes in chemical biology .
Scientific Research Applications
Chiral Auxiliary in Stereoselective Synthesis :
- Davies et al. (1999) discussed the use of a related compound, (R)-4-Phenyl-5,5-dimethyl-oxazolidin-2-one, as an effective chiral auxiliary for stereoselective conjugate additions, which was utilized in the asymmetric synthesis of antifungal and antibacterial agents like (−)-Aplysillamide B (Davies, Sanganee, & Szolcsányi, 1999).
Kinetic Resolution of Active Esters :
- Coulbeck and Eames (2008) explored the parallel kinetic resolution of racemic pentafluorophenyl propionates and butanoates using a combination of (R)-4-phenyl-oxazolidin-2-one and (S)-4,5,5-triphenyl-oxazolidin-2-one, achieving high levels of diastereoselectivity (Coulbeck & Eames, 2008).
Modification of the Evans Auxiliary :
- Hintermann and Seebach (1998) described the use of 4-isopropyl-5,5-diphenyloxazolidinone, a modification of the Evans auxiliary, in various N-acyl-oxazolidinone reactions. This modification facilitated operations like deacylation at ambient temperatures and simplified large-scale applications (Hintermann & Seebach, 1998).
Synthesis of Fluorescent Compounds :
- Tang and Verkade (1996) synthesized chiral auxiliary-bearing isocyanides, leading to strongly fluorescent compounds, demonstrating the potential of oxazolidin-2-one derivatives in the creation of novel fluorescent materials (Tang & Verkade, 1996).
Construction of Oxazolidin-2-one Ring :
- Zappia et al. (2007) highlighted the extensive use of the 1,3-oxazolidin-2-one nucleus in synthetic organic chemistry, emphasizing its applications in asymmetric synthesis and as protective groups for aminoalcohol systems (Zappia et al., 2007).
3D-QSAR of Antibacterials :
- Karki and Kulkarni (2001) conducted three-dimensional quantitative structure-activity relationship (3D-QSAR) studies on 3-aryloxazolidin-2-one antibacterials, contributing to the understanding of their antibacterial activity and aiding in the design of new potent molecules (Karki & Kulkarni, 2001).
Inhibitors for Δ-5 Desaturase :
- Fujimoto et al. (2017) discussed the discovery and optimization of Δ-5 desaturase (D5D) inhibitors, highlighting the role of the oxazolidin-2-one scaffold in the development of novel compounds with high oral bioavailability (Fujimoto et al., 2017).
properties
IUPAC Name |
(4R)-4,5,5-triphenyl-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO2/c23-20-22-19(16-10-4-1-5-11-16)21(24-20,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19H,(H,22,23)/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWBJFYOEHCELV-LJQANCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(OC(=O)N2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2C(OC(=O)N2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40565406 | |
Record name | (4R)-4,5,5-Triphenyl-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40565406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4,5,5-Triphenyloxazolidin-2-one | |
CAS RN |
156481-74-2 | |
Record name | (4R)-4,5,5-Triphenyl-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40565406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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